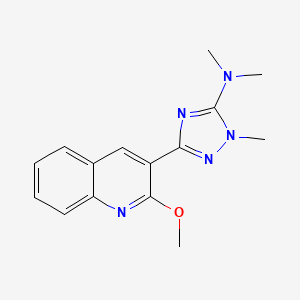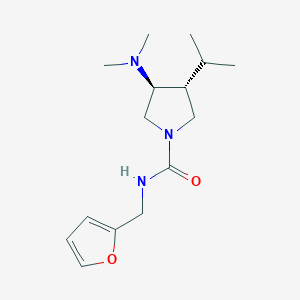
(3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex carboxamides often involves catalytic processes that minimize undesired racemization, especially in peptide coupling reactions. For example, the use of 4-(Dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst has been effective in high-yield synthesis from corresponding carboxylic acids and amines or alpha-amino acids, suggesting a potential pathway for synthesizing structurally related compounds (Shiina et al., 2008).
Molecular Structure Analysis
Molecular structure determinations, often via X-ray crystallography, provide insights into the arrangement of atoms within a molecule. For instance, the analysis of N-alkyl-4-chloro-2-pyridine carboxamides showcases the importance of structural confirmation via IR, 1H NMR, and ESI-MS techniques, which could similarly be applied to our compound of interest (Pan Qing-cai, 2011).
Chemical Reactions and Properties
The chemical reactivity of carboxamides is influenced by their functional groups, enabling various transformations. For example, the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(Dimethylamino)pyridine under neutral conditions illustrates the potential for synthesizing lactones, a process potentially analogous in complexity to the target molecule's synthesis (Meng et al., 2015).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting points, and crystalline structure, are essential for their practical application and handling. These properties are often reported in the context of synthesis and structural determination studies but were not directly found for the target compound in this search.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for specific reactions, are critical for understanding a compound's behavior in both laboratory and applied settings. For example, the Dehydration condensation technique for synthesizing carboxamides from carboxylic acids and amines without basic promoters highlights a method that could influence the handling of similar compounds (Shiina & Saitoh, 2000).
科学的研究の応用
Synthesis and Antioxidant Activities
A study by Mohamed and El-Sayed (2019) describes the synthesis of novel compounds containing indane-amide, which includes derivatives related to (3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide. These compounds were investigated for their antioxidant activity, highlighting their potential in neuroprotection and as a basis for designing biologically active molecules with various pharmaceutical applications, such as antitumor, antimicrobial, analgesic, and anti-inflammatory drugs (Mohamed & El-Sayed, 2019).
Crystal and Molecular Structure Analysis
Research conducted by Chruszcz et al. (2002) focused on the crystal structures of compounds closely related to (3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide. This study provides insight into the molecular interactions and structural characteristics of such compounds, which is essential for understanding their biological activities and potential applications in various fields, including materials science and drug development (Chruszcz et al., 2002).
Catalysis in Organic Synthesis
Bumagin et al. (2019) explored the use of a compound structurally similar to (3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide as a ligand in bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity in Suzuki reactions, particularly in the synthesis of heterobiaryls containing furyl and thienyl rings. Such catalysts could be significant in developing new methods for synthesizing complex organic molecules (Bumagin et al., 2019).
特性
IUPAC Name |
(3S,4R)-3-(dimethylamino)-N-(furan-2-ylmethyl)-4-propan-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-11(2)13-9-18(10-14(13)17(3)4)15(19)16-8-12-6-5-7-20-12/h5-7,11,13-14H,8-10H2,1-4H3,(H,16,19)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWRTDJHUIABMT-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-3-(dimethylamino)-N-(2-furylmethyl)-4-isopropylpyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)
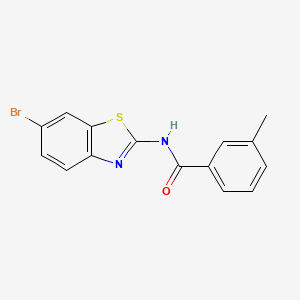
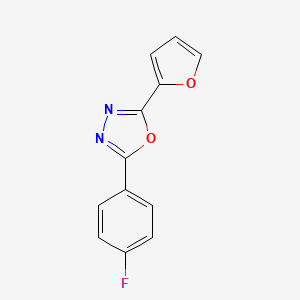
![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)
![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)
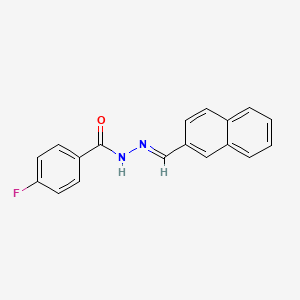
![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)
![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)

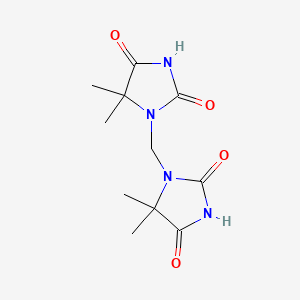

![1-(1-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-1-methyl-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5564273.png)
![ethyl ({(2S,4S)-4-fluoro-1-[4-methyl-3-(2-oxoimidazolidin-1-yl)benzoyl]pyrrolidin-2-yl}methyl)carbamate](/img/structure/B5564288.png)
